molecular formula C5H12N2O B1284085 2-amino-N-methylbutanamide CAS No. 767570-56-9

2-amino-N-methylbutanamide

Cat. No. B1284085
M. Wt: 116.16 g/mol
InChI Key: ZHOQLXVRCKUUQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-amino-N-methylbutanamide” can be represented by the InChI code 1S/C5H12N2O.ClH/c1-3-4(6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H . The molecular weight is 152.62 .


Physical And Chemical Properties Analysis

“2-amino-N-methylbutanamide” is a white crystalline solid with a slightly sweet odor. It has a molecular weight of 152.62 .

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

2-amino-N-methylbutanamide and its derivatives have been studied for their anticonvulsant activities. These compounds, classified as primary amino acid derivatives (PAADs), exhibit pronounced activities in animal models for anticonvulsant effects and neuropathic pain. For instance, the anticonvulsant activities of certain derivatives surpassed those of known medications like phenobarbital and phenytoin. These findings suggest that PAADs represent a novel class of anticonvulsants with potential applications in treating epilepsy and associated neuropathic pain (King et al., 2011).

Molecular Structure and Activity Relationship

Research has also focused on defining the structure-activity relationship (SAR) of 2-amino-N-methylbutanamide derivatives. Studies have shown that the anticonvulsant activity of these derivatives is sensitive to the electronic properties of the substituents at specific sites. This implies that slight modifications in their molecular structure can significantly influence their pharmacological properties, providing insights for the development of new therapeutic agents (King et al., 2011).

Inhibition of 11β-Hydroxysteroid Dehydrogenase 1

Derivatives of 2-amino-N-methylbutanamide, such as 3-Amino-N-adamantyl-3-methylbutanamide, have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is associated with metabolic disorders like obesity and diabetes. Therefore, these compounds could potentially be used in developing treatments for such conditions (Lee, Shin, & Ahn, 2014).

Other Applications

2-amino-N-methylbutanamide and its derivatives have also been investigated for various other applications, such as in the synthesis of novel compounds with potential biological activities, including cytotoxic, anti-inflammatory, and antibacterial properties. This wide range of applications underlines the versatility and importance of this compound in pharmaceutical and biochemical research (Yancheva et al., 2015).

properties

IUPAC Name

2-amino-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-4(6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOQLXVRCKUUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Watts - 2019 - repository.icr.ac.uk
Neuroblastoma is a paediatric cancer of neural crest origin and is the most common extracranial tumour in childhood. In high-risk patients with poor clinical outcome, mutations within …
Number of citations: 2 repository.icr.ac.uk

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